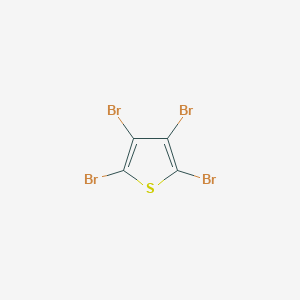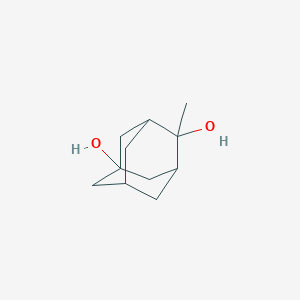
4-Methyladamantane-1,4-diol
概要
説明
4-Methyladamantane-1,4-diol is an organic compound with the chemical formula C11H18O2. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of a methyl group and two hydroxyl groups attached to the adamantane core, making it a diol. It is a colorless, transparent liquid with low volatility .
科学的研究の応用
4-Methyladamantane-1,4-diol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives. Its unique structure makes it valuable in the study of molecular geometry and reactivity.
Biology: The compound is investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in the design of antiviral agents.
Industry: It is used in the production of high-performance polymers and materials due to its thermal stability and rigidity
作用機序
Target of Action
4-Methyladamantane-1,4-diol, also known as 4MA, is a synthetic compound with a unique chemical structure. It belongs to the class of adamantane derivatives
Mode of Action
. This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, they may directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
生化学分析
Biochemical Properties
It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Dosage Effects in Animal Models
The effects of 4-Methyladamantane-1,4-diol at different dosages in animal models have not been studied extensively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyladamantane-1,4-diol typically involves the functionalization of adamantane derivatives. One common method is the reduction of 4-methyladamantane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding diketone under high pressure and temperature conditions .
化学反応の分析
Types of Reactions: 4-Methyladamantane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 4-Methyladamantane-1,4-dione or 4-methyladamantane-1,4-dicarboxylic acid.
Reduction: 4-Methyladamantane.
Substitution: 4-Methyladamantane-1,4-dichloride.
類似化合物との比較
Adamantane: The parent hydrocarbon of 4-Methyladamantane-1,4-diol, known for its diamond-like structure.
1,3-Dihydroxyadamantane: Another diol derivative of adamantane with hydroxyl groups at different positions.
4-Methyladamantane-1,4-dione: The diketone precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both a methyl group and two hydroxyl groups on the adamantane core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
特性
IUPAC Name |
4-methyladamantane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(12)8-2-7-3-9(10)6-11(13,4-7)5-8/h7-9,12-13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZUAKQPIUGQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC1CC(C3)(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602592 | |
| Record name | 4-Methyltricyclo[3.3.1.1~3,7~]decane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165963-57-5 | |
| Record name | 4-Methyltricyclo[3.3.1.13,7]decane-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165963-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyltricyclo[3.3.1.1~3,7~]decane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



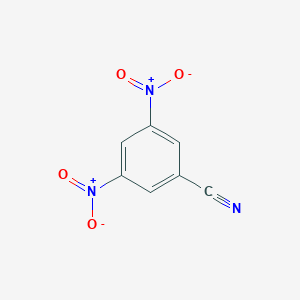
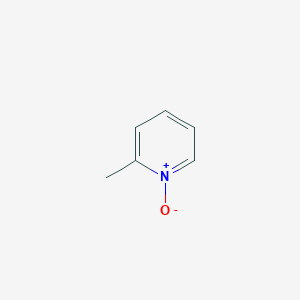
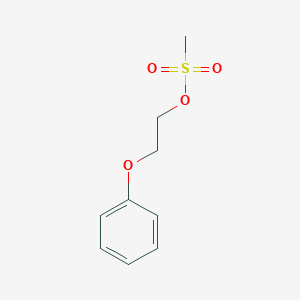

![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
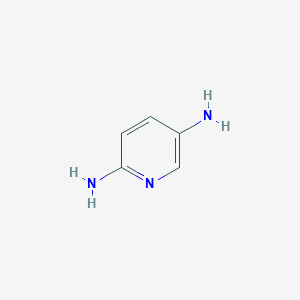
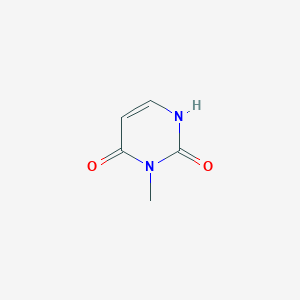
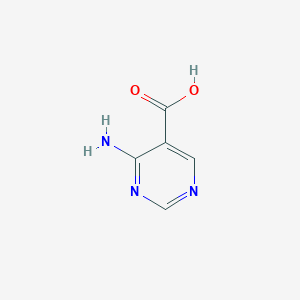

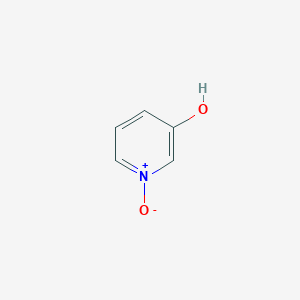
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)

